1-Bromo-3-methanesulfonyl-2,2-dimethylpropane
Overview
Description
1-Bromo-3-methanesulfonyl-2,2-dimethylpropane is an organic compound with the molecular formula C6H13BrO2S. It is a brominated sulfone derivative, often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-methanesulfonyl-2,2-dimethylpropane typically involves the bromination of 3-methanesulfonyl-2,2-dimethylpropane. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methanesulfonyl-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The sulfone group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Bases: Strong bases such as sodium hydride or potassium tert-butoxide are used in elimination reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Elimination Products: Alkenes are typically formed as major products in elimination reactions.
Oxidation and Reduction Products: The products vary based on the specific oxidizing or reducing agents used.
Scientific Research Applications
1-Bromo-3-methanesulfonyl-2,2-dimethylpropane is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into drug development often involves this compound as an intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methanesulfonyl-2,2-dimethylpropane involves its reactivity due to the presence of the bromine and sulfone groups. The bromine atom acts as a leaving group in substitution and elimination reactions, while the sulfone group can participate in redox reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and research applications.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,2-dimethylpropane: Similar in structure but lacks the sulfone group, leading to different reactivity and applications.
1-Bromo-2,3-dimethyl-4-(methylsulfonyl)benzene: Contains both bromine and sulfone groups but has a benzene ring, resulting in distinct chemical properties.
Uniqueness
1-Bromo-3-methanesulfonyl-2,2-dimethylpropane is unique due to the combination of the bromine and sulfone groups on a non-aromatic backbone. This structural feature imparts specific reactivity patterns, making it valuable in various synthetic and research contexts.
Properties
IUPAC Name |
1-bromo-2,2-dimethyl-3-methylsulfonylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO2S/c1-6(2,4-7)5-10(3,8)9/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLWRXDJHRLRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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